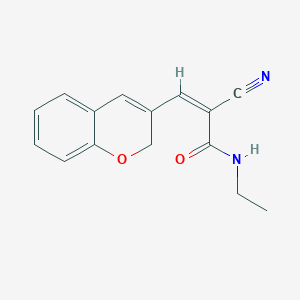
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 3-acetyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol. The resulting intermediate is then subjected to further reaction with ethylamine to yield the final product.
Another approach involves the use of a one-pot, multi-component reaction (MCR) strategy. In this method, 3-acetyl-2H-chromen-2-one, ethyl cyanoacetate, and ethylamine are combined in the presence of a catalyst such as piperidine under reflux conditions. This method offers the advantage of simplicity and high yield, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide typically involves the optimization of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano or ethylprop-2-enamide groups.
Applications De Recherche Scientifique
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2H-chromen-3-yl)-2-cyano-N-(3-methoxypropyl)-2-propenamide
- 3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)-2-propenamide
- 3-(2H-chromen-3-yl)-2-cyano-N-(2-hydroxyethyl)-2-propenamide
Uniqueness
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide is unique due to its specific structural features, such as the presence of the ethylprop-2-enamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C15H14N2O2/c1-2-17-15(18)13(9-16)8-11-7-12-5-3-4-6-14(12)19-10-11/h3-8H,2,10H2,1H3,(H,17,18)/b13-8- |
Clé InChI |
NSAZYQXLCWRHEH-JYRVWZFOSA-N |
SMILES isomérique |
CCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N |
SMILES canonique |
CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















